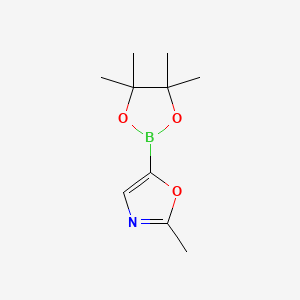

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole

描述

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole (CAS: 845872-30-2) is a heterocyclic boronate ester with the molecular formula C₁₄H₁₈BNO₃ . It features an oxazole ring substituted with a methyl group at the 2-position and a pinacol boronate ester at the 5-position. This compound is widely used as a building block in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals, agrochemicals, and organic electronic materials. Its stability under ambient conditions and compatibility with transition-metal catalysts make it a valuable reagent in medicinal chemistry .

属性

IUPAC Name |

2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BNO3/c1-7-12-6-8(13-7)11-14-9(2,3)10(4,5)15-11/h6H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKXBGDVHCQOKBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192056-62-4 | |

| Record name | 2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole is a boron-containing compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, applications in drug development, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C10H16BNO2

- Molecular Weight : 225.12 g/mol

- CAS Number : 1218791-01-5

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Antiproliferative Activity : Studies have shown that compounds containing boron can exhibit significant antiproliferative effects against various cancer cell lines. The presence of the oxazole ring enhances this activity by facilitating interactions with cellular targets involved in proliferation pathways.

- Inhibition of Tubulin Polymerization : Similar compounds have demonstrated the capability to inhibit tubulin polymerization, which is crucial for cell division. This mechanism has been linked to the induction of apoptosis in cancer cells .

- Enzyme Inhibition : The compound may also act as an inhibitor for specific enzymes involved in metabolic pathways, although detailed studies are required to elucidate these interactions further.

Study 1: Antiproliferative Effects

A recent study evaluated the antiproliferative effects of various boron-containing compounds on human cancer cell lines. The results indicated that this compound exhibited an IC50 value comparable to known anticancer agents. Specifically:

- IC50 Values : The compound showed an IC50 value of approximately 0.56 µM against HL-60 leukemia cells .

Further investigations into the mechanism of action revealed that treatment with this compound led to significant increases in caspase-3 activation in A549 lung cancer cells. This suggests that the compound induces apoptosis via the intrinsic pathway:

- Caspase Activation : Caspase-3 activation was found to be 1.5 to 3-fold higher compared to untreated controls at concentrations of 50 and 100 nM .

Applications in Drug Development

The unique properties of this compound make it a valuable building block in drug development:

- Drug Design : Its ability to enhance drug efficacy through structural modifications allows for the creation of novel therapeutic agents.

- Bioconjugation Techniques : The compound can facilitate bioconjugation processes essential for targeted drug delivery systems .

Safety and Toxicity

While the biological activities are promising, safety assessments indicate that the compound may pose risks such as:

| Toxicity Category | Description |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

科学研究应用

Organic Synthesis

The compound is recognized as a versatile building block in the synthesis of complex organic molecules. It plays a crucial role in pharmaceutical development by enabling chemists to design and synthesize new drugs that exhibit enhanced efficacy and specificity. Its unique structural features allow for the formation of various derivatives that can be tailored for specific biological activities.

Key Points:

- Pharmaceutical Development: Utilized in creating new drug candidates.

- Complex Molecule Synthesis: Facilitates the construction of intricate molecular architectures.

Materials Science

In materials science, 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole is employed in the development of advanced materials such as polymers and coatings. Its chemical properties enhance the durability and performance of these materials in various applications.

Applications:

- Polymers: Used to modify polymer properties for improved performance.

- Coatings: Enhances the chemical resistance and longevity of coatings.

Catalysis

The compound serves as a ligand in catalytic processes. It improves reaction rates and selectivity during chemical transformations, which is essential for efficient industrial processes. By facilitating specific reactions under mild conditions, it contributes to greener chemistry practices.

Benefits:

- Increased Reaction Efficiency: Enhances rates and yields of desired products.

- Selectivity Improvement: Allows for more precise control over reaction pathways.

Bioconjugation

In bioconjugation techniques, this compound aids in the attachment of biomolecules to surfaces or other molecules. This application is particularly valuable in drug delivery systems and diagnostic methods where precise targeting is required.

Significance:

- Drug Delivery: Facilitates targeted delivery of therapeutic agents.

- Diagnostics: Enhances the sensitivity and specificity of diagnostic assays.

Case Study 1: Pharmaceutical Applications

A study demonstrated the use of this compound in synthesizing a novel class of anti-cancer agents. The compound was instrumental in forming key intermediates that led to compounds with significant cytotoxic activity against various cancer cell lines.

Case Study 2: Material Development

Research focused on using this compound to develop high-performance coatings for electronic devices. The incorporation of this compound improved the thermal stability and mechanical strength of the coatings while maintaining their electrical insulating properties.

相似化合物的比较

准备方法

Starting Materials

- Halogenated oxazole precursor : Usually 5-bromo-2-methyloxazole or a related halogenated oxazole.

- Bis(pinacolato)diboron (B2pin2) : The boron source.

- Catalyst system : Pd-based catalysts such as Pd(dppf)Cl2 or Pd(PPh3)4.

- Base : Potassium acetate (KOAc) is commonly used.

- Solvent : 2-Methyltetrahydrofuran or 1,4-dioxane.

Representative Procedure (Miyaura Borylation)

- The reaction is performed in a sealed tube under nitrogen or argon to prevent oxidation.

- After completion, the mixture is cooled, filtered, and purified by silica gel chromatography to isolate the boronate ester product.

- The product is characterized by NMR and mass spectrometry to confirm structure and purity.

Alternative Catalysts and Conditions

- Pd(dppf)Cl2 and Pd(PPh3)4 have been used interchangeably depending on substrate and scale.

- Reaction times can vary from 16 to 24 hours.

- Solvent choice may affect reaction rate and yield; 1,4-dioxane is an alternative to 2-MeTHF.

Example Reaction Scheme

$$

\text{5-Bromo-2-methyloxazole} + \text{B}2\text{pin}2 \xrightarrow[\text{KOAc}]{\text{Pd catalyst}, \text{2-MeTHF}, 90^\circ C} \text{this compound}

$$

Research Findings and Analytical Data

- The borylation reaction proceeds with high efficiency, yielding up to 88% isolated product.

- Purity is confirmed by high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LCMS).

- NMR spectroscopy (1H and 13C) confirms the characteristic chemical shifts of the oxazole ring and the pinacol boronate ester.

- The reaction is robust and reproducible under inert atmosphere conditions.

Summary Table of Preparation Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Halogenated substrate | 5-Bromo-2-methyloxazole | Commercially available or synthesized |

| Boron reagent | Bis(pinacolato)diboron (B2pin2) | 1.2 equivalents |

| Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 | 2-5 mol% |

| Base | Potassium acetate (KOAc) | 3 equivalents |

| Solvent | 2-Methyltetrahydrofuran or 1,4-dioxane | Dry and degassed |

| Temperature | 80–90 °C | Controlled heating in sealed tube |

| Reaction time | 16–24 hours | Longer times improve conversion |

| Atmosphere | Nitrogen or argon | Inert atmosphere necessary |

| Yield | Up to 88% | Isolated yield after purification |

Additional Notes

- The reaction is sensitive to moisture and oxygen; therefore, rigorous exclusion of air is recommended.

- The boronate ester product is stable under standard laboratory conditions but should be stored under inert atmosphere to prevent hydrolysis.

- Variations of this procedure have been reported for related heterocycles, confirming the general applicability of Miyaura borylation for oxazole derivatives.

常见问题

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole?

- Methodological Answer : Synthesis typically involves refluxing precursors in polar aprotic solvents (e.g., DMSO) under inert atmospheres. For example, refluxing at 80–100°C for 12–18 hours, followed by purification via recrystallization (water-ethanol mixtures) or column chromatography, can achieve yields of ~60–70% . Key parameters include solvent choice (to stabilize intermediates), stoichiometry of boronate reagents, and controlled cooling to minimize side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., B-O stretches at ~1350–1310 cm⁻¹, oxazole C=N at ~1650 cm⁻¹) .

- NMR : ¹H NMR resolves methyl groups (δ 0.8–1.5 ppm for tetramethyl-dioxaborolane) and aromatic protons (δ 6.5–8.0 ppm for oxazole). ¹³C and ¹¹B NMR confirm boron coordination .

- Elemental Analysis : Validates purity (deviation <0.4% for C, H, N) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the boronate ester. Avoid exposure to moisture, strong acids/bases, and UV light. Safety protocols from GESTIS and ECHA databases recommend using PPE (gloves, goggles) and fume hoods during handling .

Q. What are the common synthetic by-products, and how can they be mitigated?

- Methodological Answer : By-products include unreacted boronic acids or oxidized boron species. Mitigation strategies:

- Use excess oxazole precursor to drive reaction completion.

- Employ scavengers (e.g., molecular sieves) to absorb water.

- Optimize reaction time to prevent over-oxidation (monitor via TLC) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the dioxaborolane moiety in cross-coupling reactions?

- Methodological Answer : The dioxaborolane group participates in Suzuki-Miyaura couplings via transmetallation with palladium catalysts. Density functional theory (DFT) studies suggest that the electron-withdrawing oxazole ring enhances boron’s electrophilicity, accelerating transmetallation. Experimental validation involves kinetic profiling under varying Pd concentrations and ligand systems .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s bioactivity?

- Methodological Answer :

- DFT : Calculate frontier molecular orbitals (HOMO-LUMO) to assess charge distribution and reactive sites.

- Molecular Docking : Simulate binding affinities with target proteins (e.g., enzymes in antimicrobial pathways) using AutoDock Vina. Compare docking poses (e.g., π-π stacking with aromatic residues) to experimental IC₅₀ values .

Q. How do structural modifications (e.g., substituent variation on oxazole) influence biological activity?

- Methodological Answer : Systematic SAR studies involve:

- Synthesizing analogs with electron-donating/withdrawing groups (e.g., –OCH₃, –NO₂).

- Testing against microbial strains (MIC assays) or cancer cell lines (MTT assays).

- Correlating activity with Hammett constants (σ) or LogP values to optimize lipophilicity .

Q. What strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。